2-phenyl-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione
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Overview
Description
2-phenyl-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is known for its potential biological activities and has been studied for its applications in medicinal chemistry, particularly as a potential therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, which facilitates the formation of the pyrazolopyridine core . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-phenyl-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also belong to the heterocyclic family and exhibit similar biological properties.
Uniqueness
2-phenyl-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit certain kinases makes it a valuable compound for targeted therapeutic applications .
Properties
Molecular Formula |
C15H15N3O2 |
---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
2-phenyl-6-propyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione |
InChI |
InChI=1S/C15H15N3O2/c1-2-6-10-9-12(19)13-14(16-10)17-18(15(13)20)11-7-4-3-5-8-11/h3-5,7-9H,2,6H2,1H3,(H2,16,17,19) |
InChI Key |
URSPEOGHLHSIEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)C2=C(N1)NN(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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